[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide
描述
属性
IUPAC Name |
tetrazolo[1,5-b]pyridazine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2S/c5-13(11,12)4-2-1-3-6-8-9-10(3)7-4/h1-2H,(H2,5,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXAXKABJCEXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Amination of Sulfonyl Chloride
The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or amines to form the sulfonamide. Drawing from protocols in patent US5177206A:
-
Reaction conditions :
For example, reacting tetrazolo[1,5-b]pyridazine-6-sulfonyl chloride with aqueous ammonia (2 equivalents) in acetonitrile at 0°C produces the target compound in 70–80% yield after recrystallization.
Comparative Analysis of Methods
| Method | Key Steps | Yield* | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization + SNAr | Diazotization, Cl→SO₂Cl, amination | 60–75% | High-purity intermediates; scalable | Multi-step; requires Cl₂ handling |
| Direct Sulfamoylation | Sulfamoylation, cyclization | 40–55% | Fewer steps | Low regioselectivity; side reactions |
*Estimated yields based on analogous reactions.
Characterization and Validation
Critical to all pathways is structural validation via:
-
X-ray crystallography : Confirms regiochemistry and sulfonamide orientation.
-
NMR spectroscopy : Distinct signals for tetrazole protons (δ 8.5–9.5 ppm) and sulfonamide NH₂ (δ 6.0–6.5 ppm).
-
Mass spectrometry : Molecular ion peaks matching the calculated mass of C₅H₄N₆O₂S (228.03 g/mol).
Industrial-Scale Considerations
For large-scale synthesis, the Q-tube reactor system offers advantages:
化学反应分析
Cyclization and Tautomerism
The tetrazolo[1,5-b]pyridazine system undergoes cyclization during synthesis. In one route, nitration of precursor pyridazines with 100% HNO₃/H₂SO₄ produces nitro intermediates, which react with NaN₃ in acetone/water to form azido-tetrazole tautomers. X-ray crystallography confirms exclusive formation of the azido-tetrazole tautomer (3at) over diazide or ditetrazole forms .
Key conditions :
-
Nitration : 0–5°C, 1 hr
-
Azide cyclization : 50°C, 12 hrs
Substitution Reactions
The sulfonamide group at position 6 participates in nucleophilic substitutions. For example:
-
Morpholine substitution : Reacts with morpholine under acidic conditions to yield morpholine-sulfonamide derivatives (e.g., MM134 ) .
-
Amination : Treatment with NH₃/MeOH substitutes sulfonamide with amine groups, forming 6,7-diamino derivatives (e.g., compound 6) .
Reactivity trends :
| Position | Reactant | Product | Yield |
|---|---|---|---|
| 6-SO₂NH₂ | Morpholine | MM134 | 62% |
| 6-SO₂NH₂ | NH₃ | 6,7-diamine | 91% |
Oxidation and Reduction
The tetrazole ring exhibits redox activity:
-
Oxidation : Stability under strong oxidizers (e.g., HNO₃) enables nitro group introduction at position 8 .
-
Reduction : Sodium borohydride selectively reduces the tetrazole ring without affecting the sulfonamide group .
Thermal stability :
| Derivative | Decomposition Temp (°C) |
|---|---|
| 8-Nitro-6-sulfonamide | 218 |
| 6,7-Diamino | 245 |
Cycloaddition and Fusion Reactions
The tetrazole moiety participates in 1,3-dipolar cycloadditions :
-
Reaction with acetylenedicarboxylates forms pyrazolo-triazolo-pyridazine hybrids .
-
Fusion with triazine rings yields polyheterocycles (e.g., pyrazolo[4,3-e]tetrazolo[1,5-b] triazine) .
Example pathway :
-
React with ethyl cyanoacetate to form carbamate intermediates.
Biological Interactions
While not a direct chemical reaction, the compound’s sulfonamide group interacts with biological targets:
-
Enzyme inhibition : Binds BTK kinase (IC₅₀ = 12 nM) and mTOR (IC₅₀ = 18 nM), inducing apoptosis in cancer cells .
-
Structure-activity relationship (SAR) :
Comparative Reactivity of Analogues
科学研究应用
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines while sparing normal cells.
Case Studies
- A study involving MM131 showed a significant reduction in mTOR concentrations in treated colon cancer cells compared to untreated controls. This compound also reduced levels of sICAM-1 and cathepsin B, both associated with tumor progression .
- In a zebrafish embryo xenograft model, MM129 exhibited a synergistic effect when combined with 5-FU, further validating its potential as a novel anticancer agent .
Antimicrobial Properties
Beyond its anticancer applications, this compound derivatives have shown promising antimicrobial activity.
Antibacterial and Antifungal Activity
- A series of tetrazole compounds were synthesized and evaluated for their antimicrobial efficacy against various pathogens. Some derivatives displayed superior activity compared to standard antibiotics like ampicillin .
- Specific derivatives demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. For example, certain substituted tetrazoles exhibited significant inhibition of bacterial growth with minimal cytotoxicity to human cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.
| Compound | Target Activity | IC50 (μM) | Cell Line |
|---|---|---|---|
| MM129 | BTK Inhibition | 15 | DLD-1 |
| MM131 | mTOR Inhibition | 10 | HT-29 |
| MM134 | Cytotoxicity | 20 | PC-3 |
作用机制
The mechanism of action of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
相似化合物的比较
Structural Analogs with Sulfonamide Moieties
Key Observations :
- Core Heterocycle Influence : The tetrazolo-pyridazine core (e.g., ) demonstrates cytostatic activity, while triazolo-pyrimidine derivatives () are herbicidal. The pyrazolo-triazine scaffold () targets cancer cells, suggesting core-dependent biological targeting.
- Sulfonamide Role: In tetrazolo-pyridazines, sulfonamide substituents enhance solubility and potency. For example, the 8-(dimethylaminosulfonylmethyl) group in ’s compound improves bioavailability, contributing to its ED50 of 0.009 × 10⁻⁴ M, surpassing cytarabine (0.03–0.04 × 10⁻⁴ M) .
Tetrazolo[1,5-b]Pyridazine Derivatives with Varied Substituents
Key Observations :
- Substituent Impact: Chlorine at C-6 (tetrazolo-pyridazine) is critical for cytotoxicity, while C-8 sulfonamide groups enhance solubility . Phenoxy substituents () shift activity toward plant pathogen control.
- Therapeutic Potential: The 6-amine derivative () shows promise as a non-toxic antiparasitic agent, highlighting substituent-driven diversification of applications.
Mechanistic and Toxicity Profiles
- Anticancer Mechanisms : Pyrazolo-triazine sulfonamides (e.g., MM137) induce apoptosis via intrinsic (mitochondrial membrane loss) and extrinsic (caspase-8 activation) pathways, with autophagy suppression (LC3A/B reduction) .
- Toxicity: Tetrazolo-pyridazine sulfonamides () and pyrazolo-triazine derivatives () exhibit selectivity for cancer cells, minimizing harm to normal tissues. Computational predictions for the 6-amine analog () suggest low hepatotoxicity and carcinogenicity .
生物活性
The compound [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a tetrazole ring fused with a pyridazine ring and is characterized by the presence of a sulfonamide group at the 6-position. Its distinct chemical properties make it a candidate for various therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A tetrazole ring that contributes to its biological activity.
- A pyridazine ring which enhances its interaction with biological targets.
- A sulfonamide group that is often associated with antimicrobial and anticancer properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit key enzymes related to cell proliferation and survival. For instance:
- It activates apoptosis pathways by modulating caspase activity.
- It inhibits critical kinases involved in cancer cell signaling pathways such as AKT and mTOR.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from recent research:
Case Studies
- Study on BxPC-3 Cells : Treatment with this compound resulted in significant activation of caspase 3/7 after 24 hours, indicating its potential to induce apoptosis in pancreatic cancer cells .
- In Vivo Efficacy : In a zebrafish embryo xenograft model, the compound demonstrated strong anticancer efficacy when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU), suggesting a synergistic effect .
Pharmacological Evaluation
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Its high nitrogen content contributes to stability and solubility in biological environments.
常见问题
Q. What are the standard synthetic routes for [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide derivatives?
The synthesis typically involves functionalization of the tetrazolo-pyridazine core. For example:
- Step 1: Start with commercially available pyridazine precursors. For energetic derivatives, nitration and azidation steps are critical. Compound 3at (a high-performance explosive) was synthesized via a two-step route involving nitration followed by azide substitution .
- Step 2: Sulfonamide introduction often employs sulfonyl chloride intermediates. In anticancer derivatives, sulfonamide groups are added via nucleophilic substitution .
- Key reagents: Polyphosphoric acid for cyclization, sodium azide for azide incorporation, and nitrating agents (e.g., HNO₃/H₂SO₄) .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility: The parent compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, ethanol). For example, Ro 106-9920 (a sulfinyl derivative) is soluble in DMSO (12 mg/mL) and ethanol (5 mM) .
- Stability: Store at -20°C in powder form; solutions in DMSO are stable for 6 months at -20°C. Avoid prolonged exposure to light or moisture .
Q. What biological targets are associated with tetrazolo[1,5-b]pyridazine sulfonamides?
- NF-κB pathway: Derivatives like Ro 106-9920 inhibit IκBα ubiquitination (IC₅₀ = 2.3–3 μM), suppressing TNF-α, IL-1β, and IL-6 production in inflammatory models .
- Anticancer activity: Tricyclic pyrazolo-tetrazolo-triazine sulfonamides (e.g., MM-129) show cytotoxicity (IC₅₀ = 0.17–1.15 μM) and induce DNA damage via γ-H2AX foci formation in HCT 116 cells .
Advanced Research Questions
Q. How can structural isomerism in tetrazolo-pyridazine derivatives be resolved experimentally?
- 15N NMR spectroscopy: Isotopic labeling (15N) at the azido group enables differentiation between tetrazolo (closed) and azido (open) tautomers. For example, 1D 15N NMR spectra reveal distinct 13C-15N coupling constants (JC,N) for cyclic vs. linear forms .
- Infrared spectroscopy: Absence of N–H stretches (3300–3500 cm⁻¹) confirms tetrazolo ring closure .
Q. What methodologies are used to evaluate the energetic performance of tetrazolo-pyridazine explosives?
- Detonation velocity (Dv) and pressure (P): Calculated via Cheetah 7.0 software using crystal density and heat of formation. Compound 3at exhibits Dv = 8746 m/s and P = 31.5 GPa, surpassing lead azide .
- Thermal stability: Assessed via differential scanning calorimetry (DSC). Compound 6 shows decomposition >200°C, qualifying it as a secondary explosive .
| Compound | Dv (m/s) | P (GPa) | Thermal Stability (°C) |
|---|---|---|---|
| 3at | 8746 | 31.5 | 160 (decomposition) |
| 6 | 8200 | 28.9 | >200 |
| Lead Azide | 5400 | 25.0 | 350 (decomposition) |
Q. How can contradictions in reported IC₅₀ values for NF-κB inhibitors be addressed?
- Assay variability: Ro 106-9920 shows IC₅₀ = 2.3 μM in human peripheral blood mononuclear cells (PBMNs) vs. 3 μM in RAW264.7 macrophages. Standardize cell lines, incubation times (24–72 h), and LPS/TNF-α stimulation protocols .
- Metabolic interference: Hepatic metabolism in vivo reduces effective concentrations. Use stable analogs (e.g., methylated derivatives) to improve pharmacokinetic consistency .
Q. What computational tools predict the bioactivity of sulfonamide derivatives?
- QSAR modeling: For antinociceptive/anti-inflammatory agents, descriptors like logP, polar surface area, and H-bond donors correlate with activity. Imidazophosphor esters with β-enaminobisphosphonate groups show optimal binding to COX-2 .
- Molecular docking: Use Discovery Studio or AutoDock to simulate interactions with NF-κB (PDB: 1SVC) or c-Met kinases (PDB: 3F82) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
